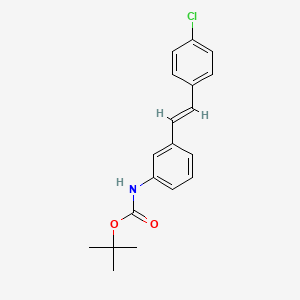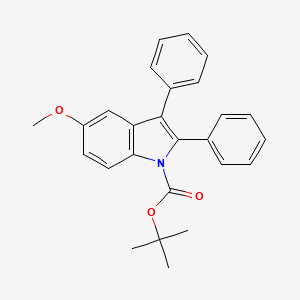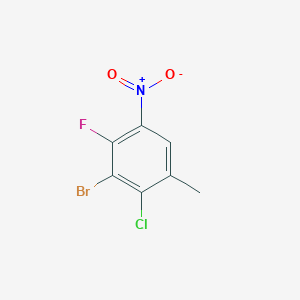
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H3BrClFNO2. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine can be added using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Fluorination: Fluorine can be introduced using a fluorinating agent like fluorine gas (F2) or a more controlled reagent like Selectfluor.
Nitration: The nitro group can be added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, temperature, and pressure conditions are critical to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Major Products
Substitution: Formation of new substituted aromatic compounds.
Reduction: Formation of 3-Bromo-2-chloro-4-fluoro-5-aminotoluene.
Oxidation: Formation of 3-Bromo-2-chloro-4-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique substituents.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-fluoro-5-nitrotoluene involves its interaction with molecular targets through its substituents. The nitro group can participate in electron-withdrawing interactions, while the halogens can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding to biological targets, influencing pathways such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrotoluene
- 3-Bromo-5-fluoro-2-nitrotoluene
Uniqueness
3-Bromo-2-chloro-4-fluoro-5-nitrotoluene is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4BrClFNO2 |
|---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-fluoro-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,1H3 |
InChI Key |
ZLFIDYZRFMJPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

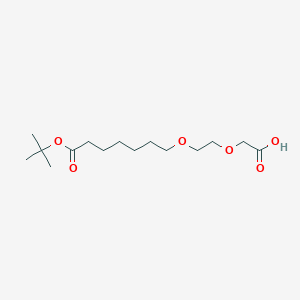
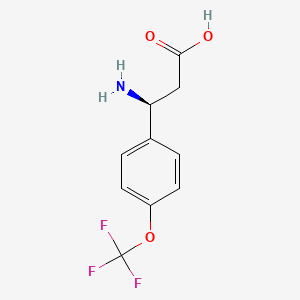
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
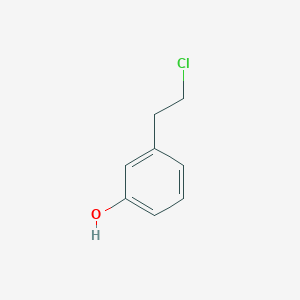
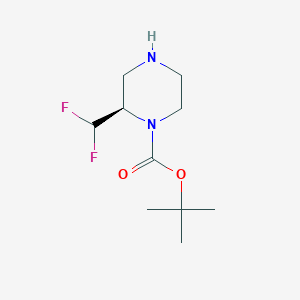
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
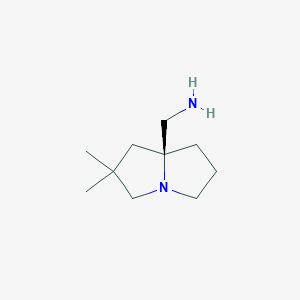
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
